

(S)-3-(Thiophen-2-ylthio)butanoic acid CAS number and chemical identifiers

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Compound of Interest

Compound Name: (S)-3-(Thiophen-2-ylthio)butanoic acid

Cat. No.: B137558

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An In-depth Technical Guide to **(S)-3-(Thiophen-2-ylthio)butanoic acid**

Introduction

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound featuring a thiophene ring and a carboxylic acid functional group.^[1] Its specific stereochemistry and the presence of the thiophene moiety, a bioisostere of a benzene ring, make it a valuable building block in medicinal chemistry and materials science.^[2] This technical guide provides a comprehensive overview of its chemical identifiers, physical properties, synthesis protocols, and applications, with a focus on its role as a key intermediate in the development of enzyme inhibitors.^[2]

Chemical Identifiers and Properties

The fundamental chemical identifiers and physical properties of **(S)-3-(Thiophen-2-ylthio)butanoic acid** are summarized in the tables below for easy reference.

Chemical Identifiers

Identifier	Value
CAS Number	133359-80-5[1][2][3][4][5]
IUPAC Name	(3S)-3-(thiophen-2-ylsulfanyl)butanoic acid[1]
Molecular Formula	C8H10O2S2[1][2]
InChI	InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10)/t6-m/s1[1]
InChI Key	SIFFRIHCTBGQTC-LURJTMIESA-N[1][2]
Canonical SMILES	CC(CC(=O)O)SC1=CC=CS1[1]
Isomeric SMILES	C--INVALID-LINK--SC1=CC=CS1[1]

Physicochemical Properties

Property	Value
Molecular Weight	202.3 g/mol [1][2]
Density	1.30 g/cm ³ (predicted)
Boiling Point	~354.6 °C (predicted)
pKa	4.25 (predicted)

Synthesis and Experimental Protocols

The synthesis of **(S)-3-(Thiophen-2-ylthio)butanoic acid** is primarily achieved through methods that establish its specific stereochemistry. Below are detailed experimental protocols for common synthetic routes.

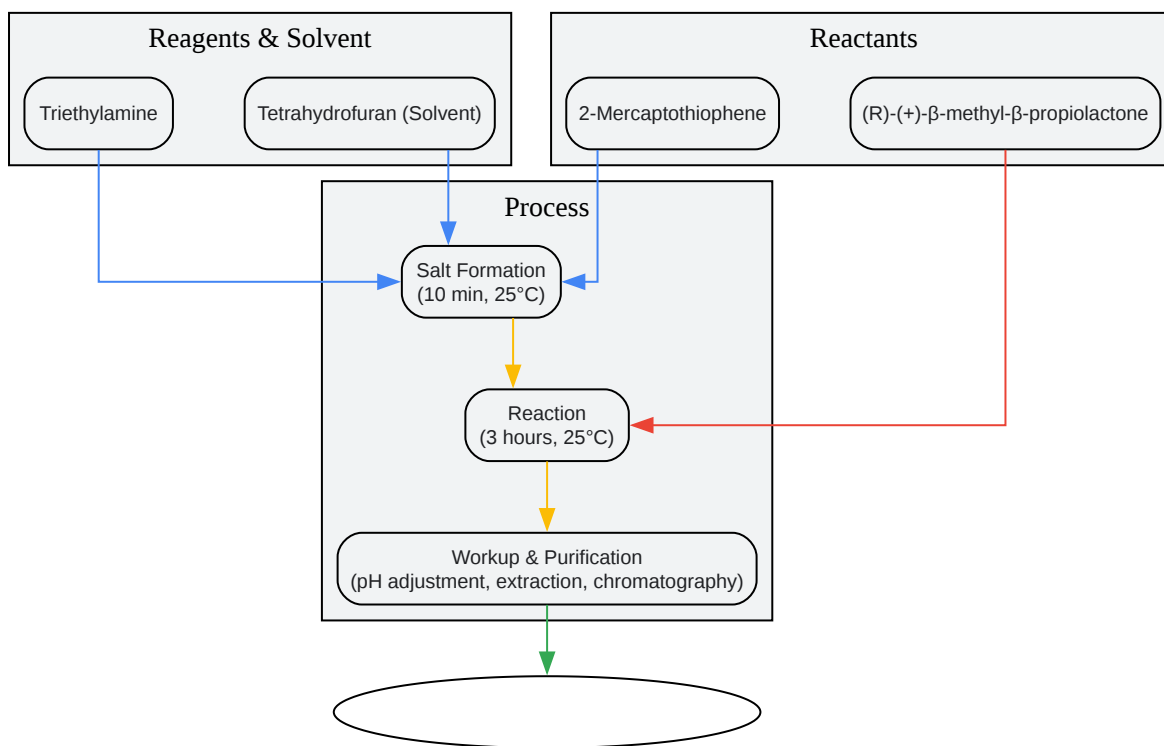
Method 1: From (R)-(+)-β-methyl-β-propiolactone and 2-Mercaptothiophene

This method involves the ring-opening of a chiral lactone by a thiolate.

Reaction: (R)-(+)-β-methyl-β-propiolactone + 2-Mercaptothiophene → **(S)-3-(Thiophen-2-ylthio)butanoic acid**

Experimental Protocol:

- To a 25 mL round-bottomed flask under a nitrogen atmosphere, add 2-mercaptothiophene (0.73 g, 6.29 mmol) dissolved in tetrahydrofuran (7 mL).
- At 25°C, inject triethylamine (0.87 mL, 6.29 mmol) into the magnetically stirred solution and stir for 10 minutes to facilitate salt formation.
- Add (R)-(+)- β -methyl- β -propiolactone (0.54 g, 6.29 mmol) to the mixture in a single portion.
- Continue stirring the reaction mixture at 25°C for approximately 3 hours.
- Upon completion, remove the solvent using a rotary evaporator at 25°C.
- Dilute the residue with ethyl acetate (10 mL) and water (10 mL).
- Adjust the pH of the mixture to 2.0 using 5N hydrochloric acid.
- Separate the aqueous and organic layers.
- Dry the ethyl acetate layer over sodium sulfate and concentrate it on a rotary evaporator to yield an oil.
- Purify the crude product via silica gel chromatography (10% ethyl acetate/hexanes) to obtain (S)-3-(2-thienylthio)butyric acid.^[6]



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Synthesis of **(S)-3-(Thiophen-2-ylthio)butanoic acid**.

Method 2: From (S)-3-bromobutanoic acid and Thiophen-2-thiol

This synthetic route involves the nucleophilic substitution of a halide.

Reaction: (S)-3-bromobutanoic acid + Thiophen-2-thiol → **(S)-3-(Thiophen-2-ylthio)butanoic acid**

Experimental Protocol: This reaction is typically carried out under basic conditions to deprotonate the thiol, forming a thiolate nucleophile.

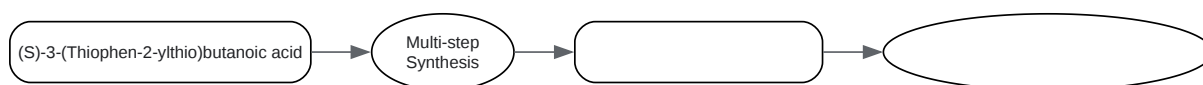
- Dissolve thiophen-2-thiol in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Add a base, for example, sodium hydride or potassium carbonate, to the solution to generate the thiolate.
- Introduce (S)-3-bromobutanoic acid to the reaction mixture.
- The reaction proceeds via an SN2 mechanism, where the thiolate displaces the bromide. To obtain the (S)-enantiomer of the product, the (R)-enantiomer of the 3-halobutanoic acid derivative is often used to account for the inversion of stereochemistry at the chiral center.[2]

Applications in Drug Development

(S)-3-(Thiophen-2-ylthio)butanoic acid is a significant intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Carbonic Anhydrase Inhibitors

Its primary application is as a precursor for the synthesis of carbonic anhydrase inhibitors.[2] These are a class of pharmaceuticals used in the treatment of glaucoma and ocular hypertension.[6] The compound is a key intermediate in the synthesis of drugs like Dorzolamide.[5]



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Role as an intermediate in drug synthesis.

Other Potential Applications

The structural features of **(S)-3-(Thiophen-2-ylthio)butanoic acid** also make it a candidate for research in the development of other enzyme inhibitors and in the field of organic semiconductors.[1]

Chemical Reactivity

(S)-3-(Thiophen-2-ylthio)butanoic acid can undergo several types of chemical reactions:

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
- Substitution: The thiophene ring is susceptible to electrophilic substitution reactions such as halogenation or nitration.

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